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molecular formula C9H7BO4S B8450706 2-(Dihydroxyboryl)-1-benzothiophene-5-carboxylic acid

2-(Dihydroxyboryl)-1-benzothiophene-5-carboxylic acid

Cat. No. B8450706
M. Wt: 222.03 g/mol
InChI Key: WRFUZDKKJQZCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371314B2

Procedure details

Benzothiophene-5-carboxylic acid (2 g, 11.2 mmol, 1 eq) was dissolved in anhydrous THF (50 mL). To the solution was added dropwise tert-BuLi petane solution (1.7M, 20 mL, 3 eq) at −78° C. for 5 minutes under nitrogen atmosphere. The reaction mixture was allowed to warm to room temperature, stirred for 30 minutes, and cooled to −78° C. again, followed by an addition of triisopropyl borate (3.97 mL, 1.5 eq). The reaction was then allowed to warm to room temperature and stirred at that temperature for one hour. To the reaction mixture was added saturated aqueous ammonium chloride (50 mL) and 10% aqueous potassium hydrogensulfate solution (50 mL) to adjust pH to 2. After the mixture was stirred at room temperature for 30 minutes, it was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The upper solution was decanted, concentrated, and the residue was suspended in Hexane/CHCl3/MeOH (40:4:1). The solid was filtered, rinsed with hexane. 2-(dihydroxyboryl)-1-benzothiophene-5-carboxylic acid was obtained as a grayish solid in amount of 1.325 g (53%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.97 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:4]=2[CH:3]=[CH:2]1.[Li]C(C)(C)C.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.[Cl-].[NH4+].S([O-])(O)(=O)=O.[K+]>C1COCC1>[OH:19][B:18]([OH:23])[C:2]1[S:1][C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:4]=2[CH:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C=CC2=C1C=CC(=C2)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)(C)C
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3.97 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C. again
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred at that temperature for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After the mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
it was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The upper solution was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
rinsed with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OB(C=1SC2=C(C1)C=C(C=C2)C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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